molecular formula C7H6BrN3 B1285317 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 916256-65-0

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No. B1285317
CAS RN: 916256-65-0
M. Wt: 212.05 g/mol
InChI Key: JUWPPXBKRXAJMY-UHFFFAOYSA-N
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Description

“6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C7H6BrN3 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of “6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine” has been widely studied . For instance, one study involves the design and synthesis of five series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines . Another study used the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) with synthesized glycone and aglycone intermediates to transform the designed triazole-linked pyrazolo [1,5- a ]pyrimidine-based glycohybrids .


Molecular Structure Analysis

The molecular structure of “6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine” can be represented by the InChI code: 1S/C7H6BrN3/c1-5-2-7-9-3-6 (8)4-11 (7)10-5/h2-4H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving “6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine” have been explored in various studies . For example, one study reported the use of 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbodithioate, 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene) hydrazine carbothioamide and each of heterocyclic amine, hydrazonoyl chlorides and hydroximoyl chlorides to synthesize coumarin derivatives containing pyrazolo [1,5-a]pyrimidine .


Physical And Chemical Properties Analysis

“6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine” has a molecular weight of 212.05 g/mol . It is a solid substance at room temperature and should be stored in a dry environment .

Scientific Research Applications

Drug Development

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine serves as a versatile building block in pharmaceutical research. Its structure is conducive to the synthesis of various analogs for drug screening. The compound’s potential in creating inhibitors for diseases like cancer has been explored, with studies indicating its utility in developing targeted therapies .

Organic Synthesis

In organic chemistry, this compound is used to synthesize complex molecules. Its reactivity, particularly in substitution reactions, makes it a valuable intermediate for constructing more elaborate chemical structures, which can be applied in synthesizing natural products and pharmaceuticals .

Material Science

The compound’s unique properties are leveraged in material science, especially in the development of new organic materials. Its ability to act as a precursor for fluorescent dyes is particularly noteworthy, as these dyes have applications in creating light-emitting devices and sensors .

Analytical Chemistry

In analytical chemistry, 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its well-defined structure and properties facilitate the accurate analysis of complex mixtures .

Life Science Research

This compound finds applications in life science research, particularly in studying cell biology and biochemistry. It can be used to design probes for monitoring biological processes or as a reagent in biochemical assays to investigate enzyme activities .

Safety and Hazards

The safety information for “6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine” indicates that it should be handled with care. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

6-bromo-2-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-7-9-3-6(8)4-11(7)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWPPXBKRXAJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10580565
Record name 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

916256-65-0
Record name 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-methyl-1H-pyrazol-5-amine a12 (64.8 mmol, 1 eq, 6.3 g) in EtOH (100 ml), in the presence of PTSA, is added bromomalonaldehyde x9 (64.8 mmol, 1 eq, 9.79 g). The mixture is heated at 80° C. for 12 hours. The solvent is evaporated under reduce pressure and the residue purified by chromatography on silicagel (hexane/AcOEt: 93/7 (v/v)). 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine x14 is obtained as a white solid (4.04 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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